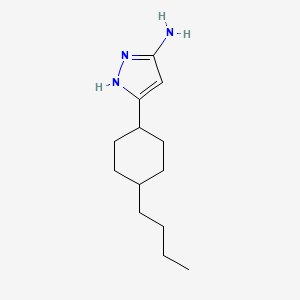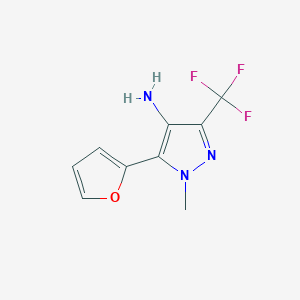![molecular formula C16H23N3O B13326582 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13326582.png)
9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.
Vorbereitungsmethoden
The synthesis of 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the spirocyclic core.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Studies: The compound is used in studying the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, which are then utilized in various industrial processes.
Wirkmechanismus
The mechanism of action of 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one include other spirocyclic compounds with variations in the substituents or ring sizes. Some examples are:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic core but differs in the position and type of substituents.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate: This compound includes an oxygen atom in the spirocyclic core, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C16H23N3O |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
9-benzyl-10-methyl-1,4,9-triazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C16H23N3O/c1-13-11-16(15(20)17-8-9-18-16)7-10-19(13)12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,20) |
InChI-Schlüssel |
HUDQBORLQIBBQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCN1CC3=CC=CC=C3)C(=O)NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


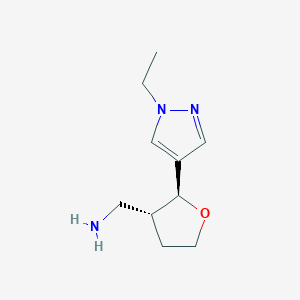
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
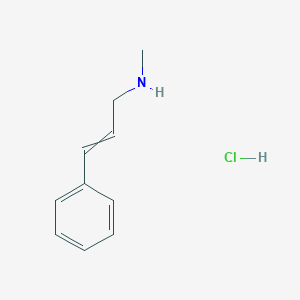
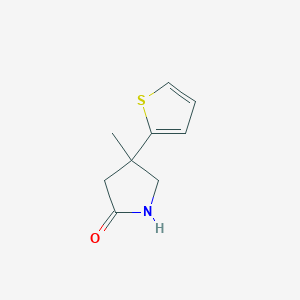


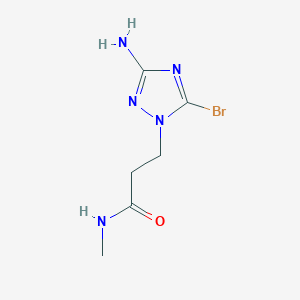
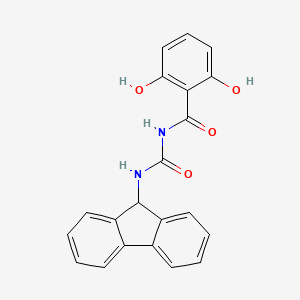
![(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)

